molecular formula C9H10O4 B104142 2-Hydroxy-3,4-dimethoxybenzaldehyde CAS No. 19283-70-6

2-Hydroxy-3,4-dimethoxybenzaldehyde

Cat. No. B104142
CAS RN: 19283-70-6
M. Wt: 182.17 g/mol
InChI Key: UIOMNPYQUBMBOJ-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4-dimethoxybenzaldehyde is a derivative of benzaldehyde . It is also known as 3,4-Dimethoxybenzaldehyde . The molecular formula is C9H10O3 and the molecular weight is 166.17 .


Synthesis Analysis

The synthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde can be achieved by the Vielsmeyer-Haack reaction . Another method involves phenolic hydroxyl protection, formylation, and deprotection .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3,4-dimethoxybenzaldehyde can be represented by the SMILES string [H]C(=O)c1ccc(OC)c(OC)c1 . The InChI is 1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3 .


Chemical Reactions Analysis

2-Hydroxy-3,4-dimethoxybenzaldehyde can react with 3-acetyl-2,5-dimethythiophene to yield chalcone dye .


Physical And Chemical Properties Analysis

2-Hydroxy-3,4-dimethoxybenzaldehyde is a solid substance . It has a boiling point of 281 °C and a melting point of 40-43 °C . It is freely soluble in alcohol and diethyl ether, and slightly soluble in hot water .

Scientific Research Applications

Comprehensive Analysis of 2-Hydroxy-3,4-dimethoxybenzaldehyde Applications

2-Hydroxy-3,4-dimethoxybenzaldehyde is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Synthesis of Natural Products: This compound is used in the synthesis of complex natural products. For instance, it has been utilized in the synthesis of (+)-lithospermic acid , which exhibits anti-HIV activity . The ability to contribute to the synthesis of biologically active compounds makes it valuable in medicinal chemistry.

Green Chemistry: In the context of green chemistry, 2-Hydroxy-3,4-dimethoxybenzaldehyde can be involved in aldol condensation reactions . These reactions are crucial for creating new carbon-carbon bonds and are employed in chemical synthesis and biochemical domains . The move towards environmentally friendly reactions has increased the significance of this compound.

Organic Synthesis: The compound serves as a building block in organic synthesis, particularly in reactions that require the formation of di-, poly-, and self-condensation products. Its role in improving product selectivity and operational simplicity is noteworthy .

Catalysis: It can act as a substrate in catalytic methods, especially in novel heterogeneous catalysts designed to circumvent side reactions such as self-condensation, Cannizaro reaction, and Michael addition .

Pharmaceutical Research: In pharmaceutical research, 2-Hydroxy-3,4-dimethoxybenzaldehyde’s derivatives are explored for their therapeutic potential. Its involvement in the synthesis of compounds with anti-HIV activity is a testament to its importance in drug discovery .

Safety and Hazards

2-Hydroxy-3,4-dimethoxybenzaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxy-3,4-dimethoxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .

Mode of Action

2-Hydroxy-3,4-dimethoxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation systems . It acts as a redox-active compound, destabilizing cellular redox homeostasis and inhibiting microbial growth . This disruption can enhance the efficacy of conventional drugs or fungicides, functioning as a chemosensitizing agent .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . By disrupting the antioxidation systems, it induces oxidative stress in the fungal cells . This leads to downstream effects such as damage to cellular components, inhibition of growth, and potentially cell death .

Pharmacokinetics

Its solubility in alcohol and diethyl ether suggests that it may be well-absorbed and distributed in the body

Result of Action

The result of the action of 2-Hydroxy-3,4-dimethoxybenzaldehyde is the effective inhibition of fungal growth . By disrupting the antioxidation systems, it induces oxidative stress, leading to growth inhibition and potential cell death . It can also enhance the efficacy of conventional antifungal agents, reducing costs, abating resistance, and alleviating negative side effects associated with current antifungal treatments .

Action Environment

The action of 2-Hydroxy-3,4-dimethoxybenzaldehyde can be influenced by environmental factors. For instance, it is sensitive to air , and its solution can oxidize under the influence of light . These factors can potentially affect the compound’s action, efficacy, and stability.

properties

IUPAC Name

2-hydroxy-3,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOMNPYQUBMBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172881
Record name 3,4-Dimethoxysalicylaldehyde
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,4-dimethoxybenzaldehyde

CAS RN

19283-70-6
Record name 2-Hydroxy-3,4-dimethoxybenzaldehyde
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Record name 3,4-Dimethoxysalicylaldehyde
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Record name 3,4-Dimethoxysalicylaldehyde
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Record name 3,4-dimethoxysalicylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-hydroxy-3,4-dimethoxybenzaldehyde in the context of antitumor research?

A1: 2-Hydroxy-3,4-dimethoxybenzaldehyde is a phenolic compound identified as a key component in the heartwood extract of Dalbergia odorifera. This extract exhibited significant antitumor activity against various human tumor cell lines, including multidrug-resistant cells []. While the exact mechanism of action of 2-hydroxy-3,4-dimethoxybenzaldehyde is still under investigation, its presence in the extract contributes to the overall antitumor properties.

Q2: How was 2-hydroxy-3,4-dimethoxybenzaldehyde isolated and identified as an active antitumor component?

A2: Researchers employed bioassay-guided purification to isolate active constituents from the Dalbergia odorifera heartwood extract []. This involved systematically separating and testing fractions of the extract for antitumor activity. Through this process, 2-hydroxy-3,4-dimethoxybenzaldehyde was isolated and identified as one of the active compounds responsible for the extract's antitumor properties, along with other flavonoids and phenolic components.

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